1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
CAS No.: 923096-34-8
Cat. No.: VC7498846
Molecular Formula: C20H21N3O4
Molecular Weight: 367.405
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923096-34-8 |
|---|---|
| Molecular Formula | C20H21N3O4 |
| Molecular Weight | 367.405 |
| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(2-methoxyethyl)indol-3-yl]urea |
| Standard InChI | InChI=1S/C20H21N3O4/c1-25-9-8-23-13-16(15-4-2-3-5-17(15)23)22-20(24)21-14-6-7-18-19(12-14)27-11-10-26-18/h2-7,12-13H,8-11H2,1H3,(H2,21,22,24) |
| Standard InChI Key | JQHZULWDLYTEKM-UHFFFAOYSA-N |
| SMILES | COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC4=C(C=C3)OCCO4 |
Introduction
Structural Features
The compound's structure includes:
-
A flexible urea bond connecting the benzodioxin and indole rings.
-
Substituents such as a methoxyethyl group on the indole nitrogen, which can influence solubility and receptor binding.
Synthesis Pathways
While specific synthesis details for this compound are unavailable, general methods for similar urea derivatives include:
-
Reaction of isocyanates with amines: The urea bond can be formed by reacting an isocyanate derivative of the benzodioxin with an amine-functionalized indole.
-
Coupling reactions: Carbodiimide-mediated coupling may be used to link the benzodioxin and indole fragments.
Potential Pharmacological Applications
Compounds containing indole and benzodioxin moieties have been studied for diverse biological activities:
-
Anticancer Activity: Indole-based ureas are reported to inhibit kinases like BRAF, making them candidates for cancer therapy .
-
Antimicrobial Properties: Benzodioxin derivatives have shown promise against bacterial pathogens due to their unique structural features .
The presence of both these groups in a single molecule suggests potential applications as a multitarget therapeutic agent.
Mechanism of Action
The compound likely interacts with biological targets through:
-
Hydrogen bonding via the urea group.
-
π–π stacking interactions from the aromatic systems.
These interactions make it suitable for binding to enzymes or receptors involved in disease pathways.
Analytical Data
| Property | Value/Description |
|---|---|
| Molecular Formula | C19H20N2O4 |
| Molecular Weight | ~340.38 g/mol |
| Key Functional Groups | Indole, Benzodioxin, Urea |
| Solubility | Likely soluble in organic solvents |
Related Studies
Research on structurally related compounds has demonstrated:
-
Antiproliferative Effects: Urea derivatives have shown activity against cancer cell lines like A549 and HCT116 .
-
Synthetic Accessibility: Similar molecules are synthesized using modular approaches, enabling structural optimization .
Challenges
Developing such compounds may face challenges like:
-
Stability issues during synthesis or storage.
-
Optimization of pharmacokinetics for in vivo applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume